molecular formula C16H16N4O3S B2561008 3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1208523-06-1

3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2561008
CAS RN: 1208523-06-1
M. Wt: 344.39
InChI Key: GLADUJIDWIPXGX-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and two methoxy groups . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiazole ring, and two methoxy groups . The exact structure would need to be confirmed by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized a variety of pyrazole and pyrazolopyrimidine derivatives, focusing on their structural properties and potential biological activities. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).

Biological Activities

The biological activities of compounds related to "3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide" have been a significant area of research, with studies focusing on their cytotoxic, antifungal, and antimicrobial properties.

  • Cytotoxic Activities

    The synthesized pyrazole and pyrazolopyrimidine derivatives have been screened for their in vitro cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For example, a study by Hassan et al. (2015) on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases demonstrated significant cytotoxic activity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2 (Hassan, Hafez, Osman, & Ali, 2015).

  • Antifungal and Antimicrobial Activities

    Some studies have focused on evaluating the antifungal and antimicrobial activities of pyrazole derivatives. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized by Du et al. (2015) displayed moderate to excellent activities against phytopathogenic fungi, showcasing the potential of these compounds in addressing fungal infections (Du et al., 2015).

Structural and Theoretical Studies

Research has also been conducted on the structural and theoretical aspects of pyrazole derivatives to understand their chemical properties and interaction mechanisms better. For example, the study of the synthesis, spectral, and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide by Kumara et al. (2018) provided insights into the compound's thermal stability and non-linear optical properties, highlighting its potential in various scientific applications (Kumara et al., 2018).

properties

IUPAC Name

3-methoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-20-8-12(15(19-20)23-3)14(21)18-16-17-13(9-24-16)10-5-4-6-11(7-10)22-2/h4-9H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLADUJIDWIPXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-(3-methoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

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